molecular formula C24H18ClNO3 B4889962 N-benzyl-6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide

N-benzyl-6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4889962
M. Wt: 403.9 g/mol
InChI Key: LXODGFLVKOESTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide, commonly known as BC-11, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of BC-11 is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. BC-11 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BC-11 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. BC-11 has also been shown to exhibit antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of BC-11 is its potential as a multi-targeted agent for the treatment of various diseases. It has been shown to exhibit activity against cancer, inflammation, and viral infections. However, one of the limitations of BC-11 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BC-11. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the structure-activity relationship of BC-11 to identify more potent and selective derivatives. Additionally, the potential use of BC-11 as a fluorescent probe for the detection of metal ions could be further explored. Finally, the in vivo efficacy and toxicity of BC-11 should be studied to determine its potential as a therapeutic agent.
In conclusion, BC-11 is a synthetic compound that has shown potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits anticancer, anti-inflammatory, and antiviral activities and has been studied for its potential use as a fluorescent probe for the detection of metal ions. The future directions for the study of BC-11 include the development of more efficient synthesis methods, investigation of the structure-activity relationship, and in vivo efficacy and toxicity studies.

Synthesis Methods

The synthesis of BC-11 involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-chlorobenzylamine in the presence of acetic acid and sodium acetate to form 2-(2-chlorobenzylideneamino)-3-methoxybenzaldehyde. This intermediate is then reacted with benzylamine and acetic anhydride to form BC-11.

Scientific Research Applications

BC-11 has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. BC-11 has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-benzyl-6-[(2-chlorophenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO3/c25-21-9-5-4-8-18(21)12-17-10-11-22-19(13-17)14-20(24(28)29-22)23(27)26-15-16-6-2-1-3-7-16/h1-11,13-14H,12,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXODGFLVKOESTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)CC4=CC=CC=C4Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-6-(2-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide

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